4-エチルオクタン酸

説明

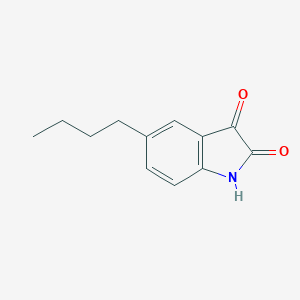

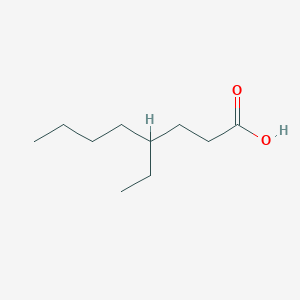

4-Ethyloctanoic acid is a compound that has garnered attention due to its presence in various food products and its use in the flavor industry. It is known for its strong mutton odor and is an important material for compounding mutton flavoring. This compound is found naturally in boiled and cooked mutton, mutton fat, goat and sheep cheese, and Virginia tobacco. Due to its significance in imparting flavor, several synthetic routes have been developed to produce 4-ethyloctanoic acid for use in the food industry in China and other countries .

Synthesis Analysis

The synthesis of 4-ethyloctanoic acid has been approached through various methods. One efficient synthesis involves the reaction of diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide, followed by saponification and decarboxylation under microwave irradiation, which significantly reduces reaction time and improves yield . Another method reported the synthesis of racemic 4-ethyl fatty acids, including 4-ethyloctanoic acid, using a Grignard reagent coupled with methyl 3-bromopropionate, followed by saponification and acidification . Additionally, eight synthetic routes have been outlined, with the alkylation of diethyl malonate and the Knoevenagel reaction being considered as better synthetic methods due to their advantages in terms of yield and practicality .

Molecular Structure Analysis

The molecular structure of 4-ethyloctanoic acid and its derivatives has been confirmed through various spectroscopic techniques. High-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and infrared spectroscopy (IR) have been utilized to verify the structures of intermediates, products, and by-products in the synthesis processes .

Chemical Reactions Analysis

4-Ethyloctanoic acid can undergo various chemical reactions to form different ester compounds. For instance, benzyl 4-ethyloctanoate was synthesized by reacting 4-ethyloctanoyl chloride with benzyl alcohol. This reaction was optimized to achieve a high yield of about 93%. Following this method, other ester compounds such as phenethyl 4-ethyloctanoate, phenylpropanol 4-ethyloctanoate, and cinnamyl 4-ethyloctanoate were prepared, all of which exhibited floral and sweet notes and could be used as fragrance fixatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-ethyloctanoic acid are not detailed in the provided papers, its strong mutton-like odor suggests that it has significant olfactory properties that make it valuable as a flavoring agent. The synthesis methods and the resulting ester compounds indicate that 4-ethyloctanoic acid is a versatile molecule that can be transformed into various derivatives with potential applications in the flavor and fragrance industries .

科学的研究の応用

食品産業におけるフレーバー合成

4-エチルオクタン酸: は、硫黄を含むフレーバー化合物の合成に使用されます。 これらの化合物は、4-エチルオクタン酸塩化物を硫黄含有アルコールまたはメルカプタンと反応させることによって生成されます . 得られたエステルは肉の臭いを持ち、承認されれば食品フレーバーに使用できる可能性があります .

タバコ産業への応用

この化合物は、火入れ乾燥バージニアタバコで確認されています . その存在はタバコの独特の香りのプロフィールに貢献し、タバコ製品のフレーバーを高めるために使用されています。

乳製品のフレーバー

乳製品業界では、4-エチルオクタン酸は、特に羊や山羊のチーズに独特の風味を与える役割で知られています . そのワックス状、脂肪状、チーズ状の臭気特性は、これらの製品で望ましい官能的経験を作り出すために貴重です。

マイクロ波照射下での合成

マイクロ波照射下での4-エチルオクタン酸の迅速な合成は、化学研究における重要な応用です。 この方法は、反応時間を短縮し、収率を改善する可能性があるため、より迅速な合成経路を提供します .

化学研究開発

4-エチルオクタン酸: は、新しい化学プロセスや合成経路の開発に使用されます。 その特性は、アルキル化、けん化、酸性化、脱炭酸など、さまざまな反応について研究されています .

飲料中のアロマ化合物

この化合物の強い臭気特性により、飲料中のアロマ化合物として使用できる可能性があります。 そのクリーミーでカビ臭いニュアンスは、特別な飲み物の風味の複雑さに貢献できます .

化粧品とパーソナルケア製品

そのクリーミーで脂肪状の臭気プロファイルにより、4-エチルオクタン酸は、化粧品やパーソナルケア製品用の香料の配合に使用でき、ローションやクリームに豊かで深い香りを加えます .

界面活性剤や乳化剤としての工業的用途

工業的な設定では、4-エチルオクタン酸は安定剤、界面活性剤、乳化剤として機能します。 これらの用途は、さまざまな製品の安定性とテクスチャを向上させるために、その化学的特性を利用しています .

Safety and Hazards

特性

IUPAC Name |

4-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKJMPFEQOHBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864683 | |

| Record name | Octanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; fruity, floral aroma | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 °C. @ 1.00 mm Hg | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; soluble in hexane, soluble (in ethanol) | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.908 | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

16493-80-4 | |

| Record name | 4-Ethyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9ESD8LYSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。